

Spectroscopic Analysis of Michler's Base: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Methylenebis(N,N-dimethylaniline)

Cat. No.: B136793

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Introduction

Michler's base, chemically known as 4,4'-bis(dimethylamino)diphenylmethane, is an organic compound of significant interest in chemical synthesis and as a precursor in the production of dyes and pigments. Its molecular structure and purity are crucial for its application, necessitating precise analytical characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of Michler's base, offering a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for Michler's base.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of Michler's base reveals the different types of protons present in the molecule and their chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.89	Singlet	12H	-N(CH ₃) ₂
3.76	Singlet	2H	-CH ₂ -
6.64	Doublet	4H	Aromatic CH (ortho to -N(CH ₃) ₂)
6.99	Doublet	4H	Aromatic CH (meta to -N(CH ₃) ₂)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
40.8	-N(CH ₃) ₂
41.1	-CH ₂ -
113.1	Aromatic CH (ortho to -N(CH ₃) ₂)
129.5	Aromatic CH (meta to -N(CH ₃) ₂)
129.8	Aromatic Quaternary C (ipso to -CH ₂ -)
148.8	Aromatic Quaternary C (ipso to -N(CH ₃) ₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920 - 2800	Strong	C-H stretch (aliphatic)
1615	Strong	C=C stretch (aromatic)
1520	Strong	C=C stretch (aromatic)
1350	Strong	C-N stretch
800	Strong	C-H bend (para-disubstituted aromatic)

Experimental Protocols

The following are the experimental conditions under which the presented spectroscopic data were acquired.

NMR Spectroscopy

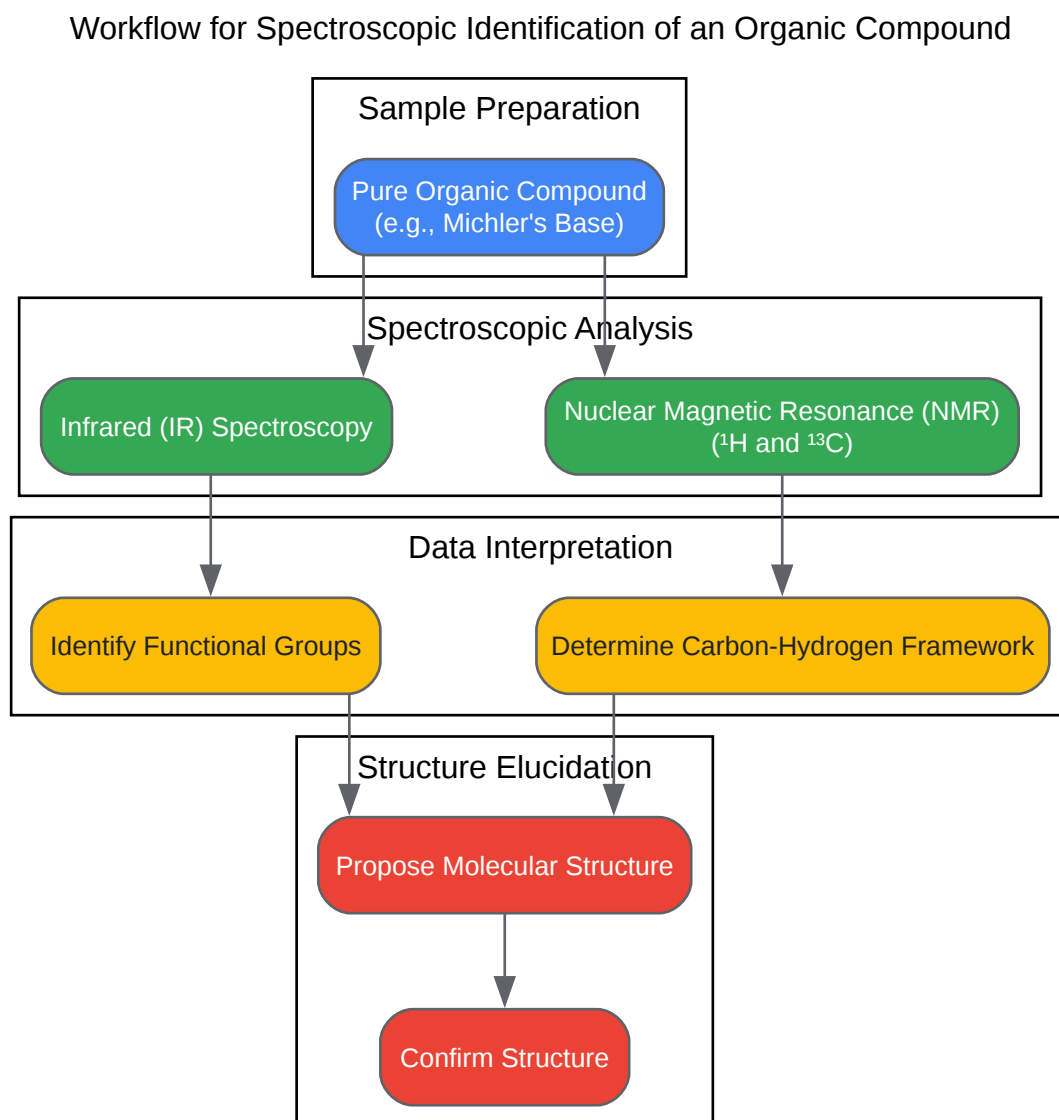
- Instrument: Bruker DPX-300
- Solvent: Chloroform-d (CDCl_3)
- Temperature: Ambient
- Standard: Tetramethylsilane (TMS) at 0 ppm
- ^1H NMR Frequency: 90 MHz
- ^{13}C NMR Frequency: 22.63 MHz

IR Spectroscopy

- Instrument: JASCO FT/IR-410
- Sample Preparation: KBr pellet
- Spectral Range: 4000 - 400 cm^{-1}

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like Michler's base.



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Caption: A logical workflow for the elucidation of a molecular structure using spectroscopic methods.

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